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molecular formula C12H13NO B8340591 1,4,6-Trimethyl-1H-indole-3-carbaldehyde

1,4,6-Trimethyl-1H-indole-3-carbaldehyde

Cat. No. B8340591
M. Wt: 187.24 g/mol
InChI Key: VKFRBJZPULCELH-UHFFFAOYSA-N
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Patent
US08377949B2

Procedure details

A solution of 1,4,6-trimethyl-1H-indole (800 mg, 5 mmol) in DMF (0.9 mL) is cooled to 5° C. under nitrogen. Pyrophosphoryl chloride (1.4 mL, 10 mmol) is then slowly introduced. Upon complete addition the cooling bath is removed and the reaction is allowed to warm to ambient temperature. After a total of 45 minutes, the reaction is recooled to 5° C. and is slowly quenched with 2N NaOH. The pH of the solution is adjusted to 8. The precipitated solid is collected by filtration and is washed with water to afford 1,4,6-Trimethyl-1H-indole-3-carbaldehyde (875 mg, 93%).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([CH3:12])[CH:7]=[C:8]([CH3:11])[CH:9]=2)[CH:4]=[CH:3]1.P(Cl)(Cl)(OP(Cl)(Cl)=O)=O.CN([CH:25]=[O:26])C>>[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([CH3:12])[CH:7]=[C:8]([CH3:11])[CH:9]=2)[C:4]([CH:25]=[O:26])=[CH:3]1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
CN1C=CC2=C(C=C(C=C12)C)C
Name
Quantity
0.9 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
P(=O)(OP(=O)(Cl)Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition the cooling bath
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
After a total of 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
is recooled to 5° C.
CUSTOM
Type
CUSTOM
Details
is slowly quenched with 2N NaOH
FILTRATION
Type
FILTRATION
Details
The precipitated solid is collected by filtration
WASH
Type
WASH
Details
is washed with water

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C2=C(C=C(C=C12)C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 875 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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